REACTION_CXSMILES
|
C([N:8](CC1C=CC=CC=1)[C:9]1[CH:14]=[CH:13][C:12]([C:15]2([OH:19])[CH2:18][O:17][CH2:16]2)=[CH:11][CH:10]=1)C1C=CC=CC=1>C1COCC1.CCO.[H][H].[Pd]>[NH2:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]2([OH:19])[CH2:16][O:17][CH2:18]2)=[CH:13][CH:14]=1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
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the filtrate concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C1(COC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 127.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |